
2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound characterized by the presence of both difluorophenoxy and trifluoropropylamine groups
Métodos De Preparación
The synthesis of 2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2,5-difluorophenol with 3,3,3-trifluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine can be compared with similar compounds such as:
2-(2,5-Difluorophenoxy)ethylamine: Similar in structure but with an ethylamine group instead of a trifluoropropylamine group.
3-(2,5-Difluorophenoxy)pyrrolidine: Contains a pyrrolidine ring instead of a trifluoropropylamine group.
2-(2,5-Difluorophenoxy)acetonitrile: Features an acetonitrile group instead of a trifluoropropylamine group.
Propiedades
Fórmula molecular |
C9H8F5NO |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
2-(2,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H8F5NO/c10-5-1-2-6(11)7(3-5)16-8(4-15)9(12,13)14/h1-3,8H,4,15H2 |
Clave InChI |
RCSNMNWTLHBQOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)OC(CN)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


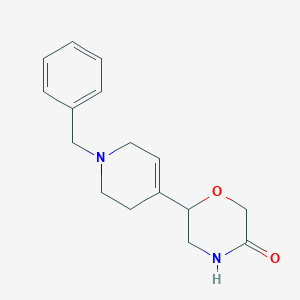
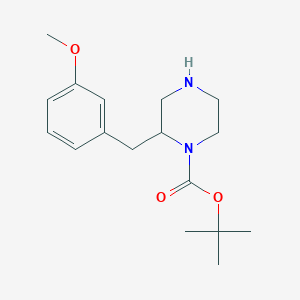
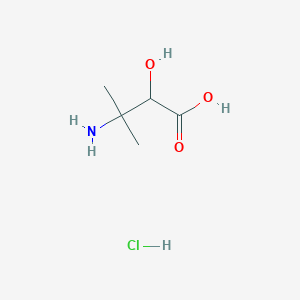
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
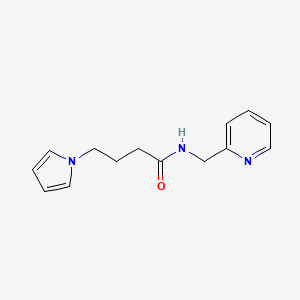

![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14867351.png)
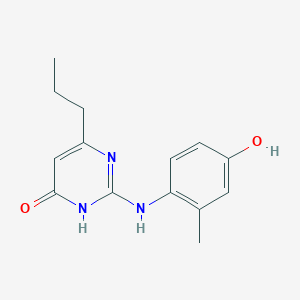
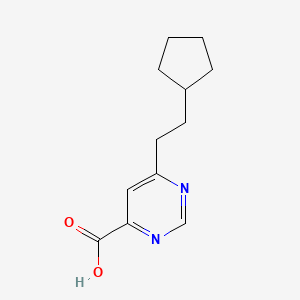
![1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14867361.png)
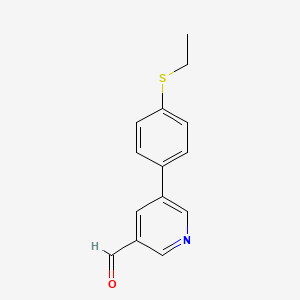
![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)


